Methyl 2-amino-3-fluoro-5-nitrobenzoate

Description

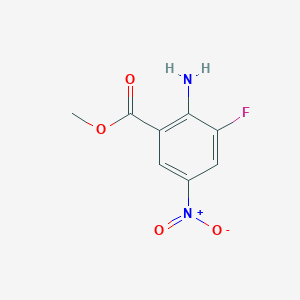

Methyl 2-amino-3-fluoro-5-nitrobenzoate is a fluorinated aromatic ester characterized by a nitro group at the 5-position, an amino group at the 2-position, and a fluorine atom at the 3-position of the benzene ring. This compound belongs to a class of benzoate derivatives widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. Its structure combines electron-withdrawing (nitro, fluoro) and electron-donating (amino) groups, creating unique reactivity and physicochemical properties.

Properties

Molecular Formula |

C8H7FN2O4 |

|---|---|

Molecular Weight |

214.15 g/mol |

IUPAC Name |

methyl 2-amino-3-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3 |

InChI Key |

PTOTYGXZPPHCLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-fluoro-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 2-fluoro-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and reducing agents such as iron powder or tin chloride for the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of palladium or other transition metal catalysts.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-fluoro-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups like the amino, fluoro, and nitro groups allows it to participate in various biochemical pathways. These interactions can lead to changes in the activity of enzymes or receptors, influencing cellular processes and biological outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds identified through similarity analyses, with data derived from CAS registry comparisons and synthetic chemistry literature :

| Compound Name | CAS Number | Substituent Positions | Structural Similarity Score |

|---|---|---|---|

| Methyl 2-amino-5-fluoro-3-nitrobenzoate | 328547-11-1 | 2-NH₂, 3-F, 5-NO₂ | 0.88 |

| Methyl 5-fluoro-2-nitrobenzoate | 393-85-1 | 2-NO₂, 5-F | 0.95 |

| Methyl 4,5-difluoro-2-nitrobenzoate | 1015433-96-1 | 2-NO₂, 4-F, 5-F | 0.94 |

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | 850462-64-5 | 2-CH₃, 3-NO₂, 5-F | 0.93 |

| Methyl 2-fluoro-4-nitrobenzoate | 392-09-6 | 2-F, 4-NO₂ | 0.90 |

Key Observations :

- Positional Isomerism: Methyl 2-amino-5-fluoro-3-nitrobenzoate (CAS 328547-11-1) differs from the target compound only in the positions of the fluoro and nitro groups, resulting in a lower similarity score (0.88) due to altered electronic and steric effects .

- Functional Group Variations: Methyl 5-fluoro-2-nitrobenzoate (CAS 393-85-1) lacks the amino group but retains the fluoro and nitro substituents, achieving a high similarity score (0.95). This highlights the amino group’s critical role in modulating reactivity and solubility .

- Fluorination Patterns: Methyl 4,5-difluoro-2-nitrobenzoate (CAS 1015433-96-1) introduces a second fluorine atom, which may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the mono-fluorinated target compound .

Physicochemical and Reactivity Comparisons

Solubility and Polarity

- Amino Group Impact: The presence of the amino group in Methyl 2-amino-3-fluoro-5-nitrobenzoate increases polarity and aqueous solubility compared to analogues like Methyl 5-fluoro-2-nitrobenzoate, which lacks this functional group .

- Fluorine Substitution : Fluorine atoms at meta or para positions (e.g., Methyl 2-fluoro-4-nitrobenzoate) reduce basicity and enhance resistance to electrophilic substitution reactions due to their electron-withdrawing nature .

Case Study: Ethyl 2-amino-5-fluoro-3-methylbenzoate (CAS 939993-44-9)

This ethyl ester derivative shares structural motifs with the target compound but features a methyl group instead of a nitro group at the 3-position. Key differences include:

Industrial and Pharmacological Relevance

- Agrochemical Analogues : Methyl benzoate derivatives such as metsulfuron methyl ester (CAS referenced in ) demonstrate the importance of nitro and fluoro substituents in herbicide design, though their substitution patterns differ significantly from the target compound .

Biological Activity

Methyl 2-amino-3-fluoro-5-nitrobenzoate is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, focusing on antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 214.15 g/mol. The compound features an amino group, a fluorine atom, and a nitro group attached to a benzene ring, which contribute to its biological activities. Its CAS number is 346691-23-4, making it identifiable in chemical databases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. Preliminary studies indicate potential efficacy against Gram-positive and Gram-negative bacteria, which is critical for antibiotic development .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

The above table summarizes MIC values for various bacterial strains, indicating the compound's potential as a broad-spectrum antibiotic.

Anticancer Potential

In addition to its antimicrobial properties, this compound may exhibit anticancer activity . Compounds with similar structural features have been shown to inhibit cancer cell proliferation in vitro. For example, anthranilic acid derivatives demonstrated significant growth inhibition in pancreatic cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of various derivatives on pancreatic cancer cells, revealing that specific modifications to the structure enhanced potency against these cells. The findings suggest that this compound could be explored further for its anticancer properties through structure-activity relationship (SAR) studies .

The biological activity of this compound can be attributed to its functional groups, which allow for interactions with biological molecules such as enzymes and receptors. These interactions may influence various biochemical pathways involved in microbial resistance and cancer proliferation.

Interaction Studies

Preliminary interaction studies have suggested that the compound might engage with specific enzymes related to polyamine biosynthesis, which is crucial in cancer cell growth regulation. Further research is necessary to elucidate these mechanisms and explore potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.